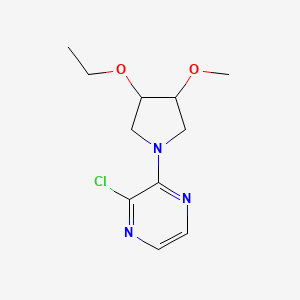

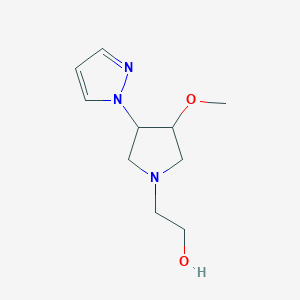

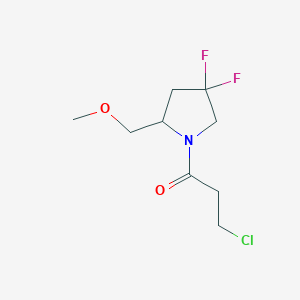

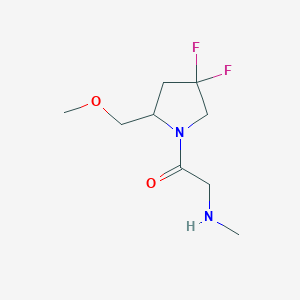

![molecular formula C11H16N2O2 B1478223 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097975-54-5](/img/structure/B1478223.png)

2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

Synthesis Analysis

A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis

The molecular structure of “2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” consists of a pyrrole ring attached to a cyclopentyl group. The molecular weight of the compound is 208.26 g/mol.Chemical Reactions Analysis

The compound can be synthesized through a [3+2] cycloaddition reaction of 2H-azirines with maleimides . This reaction is promoted by visible light and uses an organic photocatalyst .Wissenschaftliche Forschungsanwendungen

Polymer Semiconductors and Organic Electronics

The synthesis of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives has been instrumental in advancing polymer semiconductor technology. For instance, polymers based on this compound, when combined with quaterthiophene units, show promising electronic properties for use in organic thin film transistors. These polymers exhibit high levels of charge transport performance, highlighting their potential in the development of electronic devices such as transistors and photovoltaics. The electron-withdrawing nature of the diketopyrrolopyrrole (DPP) unit in these polymers contributes to their electronic properties, making them suitable for p-channel semiconductor applications (Guo, Sun, & Li, 2014).

Organic Photovoltaics (OPVs)

The structure and electronic properties of 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione derivatives have been explored for their application in organic photovoltaic cells (OPVs). These compounds serve as electron-deficient units that, when combined with electron-donating materials, can form donor-acceptor systems that are essential for the operation of OPVs. Research into these materials focuses on enhancing the efficiency of solar energy conversion, aiming to produce OPVs with higher power conversion efficiencies and stability under operational conditions. The strategic synthesis of these derivatives enables the tuning of electronic properties, such as energy levels and band gaps, to optimize the performance of OPVs (Song et al., 2013).

Luminescent Materials and Fluorescence Applications

Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione derivatives have also found applications in the development of luminescent materials. The incorporation of these units into polymers has been shown to yield materials with strong fluorescence, which can be used in a variety of applications ranging from organic light-emitting diodes (OLEDs) to biological imaging agents. The ability to modify the electronic structure of these compounds through substitution allows for the tuning of their optical properties, including absorption and emission wavelengths, making them versatile tools in materials science (Zhang & Tieke, 2008).

Synthesis of Complex Heterocycles

The versatility of 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione extends to its use as a precursor in the synthesis of complex heterocyclic compounds. These heterocycles are of significant interest in pharmaceutical research and development due to their potential biological activity. Efficient synthetic routes have been developed to construct pharmacologically relevant chemotypes, utilizing 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione as a building block. This approach enables the rapid generation of diverse molecular libraries for screening in drug discovery programs (Martinez-Ariza, Dietrich, Moliner, & Hulme, 2013).

Eigenschaften

IUPAC Name |

5-cyclopentyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-8-5-12-6-9(8)11(15)13(10)7-3-1-2-4-7/h7-9,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZHTOBFRXDERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3CNCC3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.